molecular formula C8H10O2 B8746863 3a,4,7,7a-Tetrahydro-2-benzofuran-1(3h)-one CAS No. 14679-41-5

3a,4,7,7a-Tetrahydro-2-benzofuran-1(3h)-one

Cat. No. B8746863
CAS RN: 14679-41-5
M. Wt: 138.16 g/mol
InChI Key: AOPUFOXDCYPIBN-UHFFFAOYSA-N
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Patent
US06174885B1

Procedure details

4,7,3a,7a-Tetrahydroisobenzofuran-1,3-dione is added to a solution sodium borohydride in 2-propanol at room temperature and reacted to obtain 4,7,3a,7a-tetrahydroisobenzofuran-1(3H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[CH:9]2[CH:4]([CH2:5][CH:6]=[CH:7][CH2:8]2)[C:3](=O)[O:2]1.[BH4-].[Na+]>CC(O)C>[C:1]1(=[O:11])[CH:9]2[CH:4]([CH2:5][CH:6]=[CH:7][CH2:8]2)[CH2:3][O:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(OC(C2CC=CCC12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Name
Type
product
Smiles
C1(OCC2CC=CCC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.